molecular formula C8H8N2O B14637497 (NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine

(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine

Cat. No.: B14637497
M. Wt: 148.16 g/mol
InChI Key: MFTXHUPYARBKEP-WYAOVLDQSA-N
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Description

(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine is an organic compound that features a hydroxylamine functional group attached to a pyridine ring via a prop-2-enylidene linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine typically involves the condensation reaction between a pyridine derivative and hydroxylamine. One common method is the reaction of 3-pyridin-4-ylprop-2-enal with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    Hydroxylamine: A simpler analog with similar reactivity but lacking the pyridine ring.

    Pyridine derivatives: Compounds like pyridine-3-carboxaldehyde and pyridine-4-carboxaldehyde, which share the pyridine ring but differ in functional groups.

Uniqueness

(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine is unique due to the combination of the hydroxylamine group and the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This combination allows for specific interactions with biological targets and unique applications in synthetic chemistry .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine

InChI

InChI=1S/C8H8N2O/c11-10-5-1-2-8-3-6-9-7-4-8/h1-7,11H/b2-1+,10-5+

InChI Key

MFTXHUPYARBKEP-WYAOVLDQSA-N

Isomeric SMILES

C1=CN=CC=C1/C=C/C=N/O

Canonical SMILES

C1=CN=CC=C1C=CC=NO

Origin of Product

United States

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